3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 886913-65-1
VCID: VC5436417
InChI: InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Molecular Formula: C22H25N3O7S
Molecular Weight: 475.52

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 886913-65-1

Cat. No.: VC5436417

Molecular Formula: C22H25N3O7S

Molecular Weight: 475.52

* For research use only. Not for human or veterinary use.

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide - 886913-65-1

Specification

CAS No. 886913-65-1
Molecular Formula C22H25N3O7S
Molecular Weight 475.52
IUPAC Name 3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Standard InChI Key HSSBQHVRJFQTPR-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C

Introduction

Structural Characteristics

The compound’s structure is defined by three key components:

  • Benzamide Core: A benzene ring substituted with three ethoxy groups at the 3rd, 4th, and 5th positions, linked to an amide functional group.

  • 1,3,4-Oxadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, which enhances electronic stability and biological interaction potential.

  • Methylsulfonyl-Substituted Phenyl Group: A phenyl ring with a sulfonyl group (SO2\text{SO}_2) and methyl substituent at the para position, contributing to hydrophobicity and target selectivity.

Physicochemical Properties

PropertyValue
Molecular FormulaC22H25N3O7S\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{7}\text{S}
Molecular Weight475.52 g/mol
CAS Registry Number886913-65-1
SMILES NotationCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
InChI KeyHSSBQHVRJFQTPR-UHFFFAOYSA-N

The triethoxy groups enhance solubility in organic solvents, while the methylsulfonyl group improves membrane permeability. The oxadiazole ring’s electron-deficient nature facilitates interactions with biological targets through hydrogen bonding and π-π stacking.

Synthesis and Preparation

The synthesis of 3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves a multi-step protocol:

Key Synthetic Steps

  • Formation of Benzamide Intermediate:

    • 3,4,5-Triethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2).

    • The acid chloride reacts with 5-amino-2-mercapto-1,3,4-oxadiazole to form the benzamide-oxadiazole intermediate.

  • Introduction of Methylsulfonyl Group:

    • A Suzuki-Miyaura coupling reaction attaches the 4-(methylsulfonyl)phenyl boronates to the oxadiazole ring.

    • Palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and base (e.g., Na2CO3\text{Na}_2\text{CO}_3) are employed under inert conditions.

  • Purification:

    • Column chromatography with silica gel and ethyl acetate/hexane eluents isolates the final product.

    • Recrystallization in ethanol yields >95% purity.

Reaction Optimization

ParameterOptimal Condition
Temperature80–100°C (oxadiazole formation)
SolventDimethylformamide (DMF)
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4
Reaction Time12–24 hours

Mechanism of Action

The compound’s mechanism is hypothesized to involve:

  • Enzyme Inhibition: The oxadiazole ring binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation cascades.

  • DNA Intercalation: Planar regions of the molecule may intercalate DNA, inducing apoptosis in cancer cells.

  • ROS Scavenging: Ethoxy groups donate hydrogen atoms to neutralize free radicals, mitigating oxidative stress.

Applications in Research and Development

Drug Discovery

  • Lead Compound: Structural novelty makes it a candidate for high-throughput screening against infectious and oncological targets.

  • Prodrug Potential: Hydrolysis of ethoxy groups in vivo could modulate bioavailability.

Materials Science

  • Liquid Crystals: The rigid oxadiazole core and flexible ethoxy tails enable applications in optoelectronic devices.

  • Polymer Additives: Enhances thermal stability in polyamides and polyesters.

Comparative Analysis with Structural Analogues

Compound NameStructural DifferencesBiological Activity
3,4,5-Trimethoxy AnalogueMethoxy instead of ethoxyReduced solubility
4-Nitro Substituted OxadiazoleNitro group at phenyl ringHigher cytotoxicity (IC50_{50} 5 µM)
Benzamide without SulfonylLacks SO2\text{SO}_2 groupLower membrane permeability

Future Research Directions

  • Pharmacokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Use CRISPR screening to identify molecular targets.

  • Toxicology Assessments: Evaluate acute and chronic toxicity in animal models.

  • Formulation Development: Explore nanoencapsulation to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator